molecular formula C10H8N2O B1312354 Quinoline-6-carboxamide CAS No. 5382-43-4

Quinoline-6-carboxamide

Cat. No. B1312354
CAS RN: 5382-43-4
M. Wt: 172.18 g/mol
InChI Key: YMNAJWHTELQUJU-UHFFFAOYSA-N
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Description

Quinoline-6-carboxamide is a compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-quinolinecarboxamide .


Synthesis Analysis

A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized . The synthesis protocols include Gould–Jacob cyclization reaction . The formation of amides and ketoamides is strongly influenced by the reaction conditions .


Molecular Structure Analysis

The molecular structure of Quinoline-6-carboxamide consists of a benzene ring fused with a pyridine ring . The InChI code for this compound is 1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) .


Chemical Reactions Analysis

Quinoline-6-carboxamide derivatives have shown good anti-proliferative activities in comparison to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .


Physical And Chemical Properties Analysis

Quinoline-6-carboxamide is a solid substance at room temperature . It has a molecular weight of 172.19 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents . They have been tested on four cell lines: MCF-7, CACO, HepG-2 and HCT-116 .
  • Methods of Application : The derivatives 3e, 4b, 11b and 13d showed good anti-proliferative activities compared to the reference standard Doxorubicin . These derivatives were chosen for further studies .
  • Results : The cytotoxic effect is highly selective on normal human cells (WI-38) with IC 50 >113 μM . Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds .

mGluR1 Antagonists for Neuropathic Pain Treatment

  • Scientific Field : Pharmacology
  • Application Summary : 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their antagonistic activities against metabotropic glutamate receptor type 1 (mGluR1) .
  • Methods of Application : The compound 13c was evaluated in a functional cell-based assay .

Inhibition of Cancer Cell Proliferation

  • Scientific Field : Oncology
  • Application Summary : A series of derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were synthesized and their effects on the proliferation and autophagy of cancer cells were investigated .
  • Methods of Application : These derivatives were tested on a broad spectrum of cancer cell lines .
  • Results : The derivatives effectively inhibited the proliferation of the tested cancer cell lines .

Antimalarial Agents

  • Scientific Field : Pharmacology
  • Application Summary : Quinoline and its derivatives, including quinoline-6-carboxamide, have been used as antimalarial drugs .
  • Methods of Application : Specific methods of application are not mentioned in the source .
  • Results : Specific results or outcomes are not mentioned in the source .

Pim-1 Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as Pim-1 kinase inhibitors . Pim-1 kinase is a protein that regulates cell survival and proliferation, making it a promising target for cancer treatments .
  • Methods of Application : The compound 3e was found to be the most active, with an inhibition percentage of 82.27% and an IC 50 value of 0.11 when compared to SGI-1776, a reference standard .
  • Results : The in silico assessment of ADME properties indicated that all of the most potent compounds are orally bioavailable without blood-brain barrier penetration .

Functionalized Quinoline Motifs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Functionalized quinoline motifs, including quinoline-6-carboxamide, have been studied for their medicinal potential and pharmacological applications .
  • Methods of Application : Specific methods of application are not mentioned in the source .
  • Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Apoptotic Inducers

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as apoptotic inducers . Apoptosis is a process of programmed cell death that occurs in multicellular organisms .
  • Methods of Application : The derivatives were tested on four cell lines: MCF-7, CACO, HepG-2 and HCT-116 . Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds .
  • Results : The cytotoxic effect (IC 50 >113 μM) is highly selective on normal human cells (WI-38) .

Synthesis of Quinoline-6-carboxamide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
  • Methods of Application : Specific methods of application are not mentioned in the source .
  • Results : Specific results or outcomes are not mentioned in the source .

Safety And Hazards

Quinoline-6-carboxamide has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline-6-carboxamide has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAJWHTELQUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453374
Record name Quinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carboxamide

CAS RN

5382-43-4
Record name 6-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of methyl quinoline-6-carboxylate (148 g, 0.79 mol) in methanol (600 ml.), aqueous ammonia (800 ml) was added and then stirred at 45° C. for 12 h. The reaction mixture was concentrated to afford the title compound as a dark red solid (120 g, 88%).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carbonyl chloride (0-2) (2.2 g, 10.5 mmol) in THF (100 mL) was added ammonia (5 mL) at 0° C. The mixture was stirred at room temperature for 1 h, then concentrated and washed with water (15 mL) to afford the title compound (1.5 g). MS (m/z): 173 (M+1)+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
G Senthilkumar, C Umarani… - Journal of the Indian …, 2021 - Elsevier
A new novel organic corrosion inhibitor N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) has been synthesized. The synthesized novel organic …
Number of citations: 16 www.sciencedirect.com
Y Shivaraj, MH Naveen, GR Vijayakumar… - Journal of the Korean …, 2013 - researchgate.net
A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized by the reaction of their analogous carboxylic acids with various amine derivatives …
Number of citations: 29 www.researchgate.net
LW Deady, J Desneves, AJ Kaye, GJ Finlay… - Bioorganic & medicinal …, 2000 - Elsevier
… [1,2-b]quinoline-6-carboxamide/naphthalimide dimer was less active than the comparable symmetric bis(indeno[1,2-b]quinoline-6-carboxamide). Selected analogues were active …
Number of citations: 114 www.sciencedirect.com
J Chen, LW Deady, J Desneves, AJ Kaye… - Bioorganic & medicinal …, 2000 - Elsevier
… b]quinoline-6-carboxamide (3a) and the related 11H-benzothieno[3,2-b]quinoline-6-carboxamide (… The indeno[1,2-b]quinoline-6-carboxamide analogue (3b) also had substantial in vivo …
Number of citations: 44 www.sciencedirect.com
Q Shah, Z Hussain, BA Khan, KA Jacobson, J Iqbal - Bioorganic Chemistry, 2023 - Elsevier
… Derivatives of quinoline-6-carboxamide benzenesulfonates (2d-2 m) were compared with pyrazine carboxamide benzenesulfonate derivatives. Potency was slightly decreased with the …
Number of citations: 3 www.sciencedirect.com
PG Baraldi, G Saponaro, AR Moorman… - Journal of Medicinal …, 2012 - ACS Publications
… Here, we report the identification and optimization of a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives as a novel chemotype of selective cannabinoid CB 2 …
Number of citations: 54 pubs.acs.org
Y Kim, J Son, J Kim, DJ Baek, YS Lee… - Chemical and …, 2014 - jstage.jst.go.jp
… A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and their metabotropic glutamate receptor type 1 (mGluR1) antagonistic activities were …
Number of citations: 4 www.jstage.jst.go.jp
IV Ukrainets, LV Sidorenko, MY Golik… - Scientia …, 2018 - mdpi.com
Continuing a targeted search for new leading structures with diuretic action among tricyclic derivatives of hydroxyquinolines, which are of interest as potential inhibitors of aldosterone …
Number of citations: 6 www.mdpi.com
LW Deady, AJ Kaye, GJ Finlay… - Journal of medicinal …, 1997 - ACS Publications
… Preparation of N-[2-(Dimethylamino)ethyl]-11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide (12): Example of the General Amidation Reaction. Freshly distilled Et 3 N (0.13 g, 1.3 …
Number of citations: 146 pubs.acs.org
S Anbalagan, M Ravishankar… - Indian Journal …, 2023 - sciresol.s3.us-east-2.amazonaws …
Objectives: To use the newly synthesized efficient organic corrosion inhibitor N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide to carry out on mild steel …

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